N-Methylethanolamine phosphate

Enzyme kinetics Phospholipid biosynthesis Substrate specificity

N-Methylethanolamine phosphate (2-(methylamino)ethyl dihydrogen phosphate; phosphomonomethylethanolamine; pMME) is a monomethyl phosphoethanolamine belonging to the phosphobase methylation pathway that supplies phosphocholine for phosphatidylcholine biosynthesis in plants, nematodes, and Plasmodium. With a molecular formula of C₃H₁₀NO₄P and exact mass of 155.034744 Da, it serves as the obligatory intermediate between ethanolamine phosphate and N,N-dimethylethanolamine phosphate in the three-step S-adenosylmethionine-dependent methylation cascade catalyzed by phosphoethanolamine N-methyltransferase (EC 2.1.1.103).

Molecular Formula C3H10NO4P
Molecular Weight 155.09 g/mol
CAS No. 6909-61-1
Cat. No. B1204338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylethanolamine phosphate
CAS6909-61-1
Molecular FormulaC3H10NO4P
Molecular Weight155.09 g/mol
Structural Identifiers
SMILESCNCCOP(=O)(O)O
InChIInChI=1S/C3H10NO4P/c1-4-2-3-8-9(5,6)7/h4H,2-3H2,1H3,(H2,5,6,7)
InChIKeyHZDCAHRLLXEQFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylethanolamine Phosphate (CAS 6909-61-1): Essential Procurement Data for Phosphobase Methylation Pathway Research


N-Methylethanolamine phosphate (2-(methylamino)ethyl dihydrogen phosphate; phosphomonomethylethanolamine; pMME) is a monomethyl phosphoethanolamine belonging to the phosphobase methylation pathway that supplies phosphocholine for phosphatidylcholine biosynthesis in plants, nematodes, and Plasmodium [1]. With a molecular formula of C₃H₁₀NO₄P and exact mass of 155.034744 Da, it serves as the obligatory intermediate between ethanolamine phosphate and N,N-dimethylethanolamine phosphate in the three-step S-adenosylmethionine-dependent methylation cascade catalyzed by phosphoethanolamine N-methyltransferase (EC 2.1.1.103) [2]. Unlike its unmethylated precursor (ethanolamine phosphate) or dimethylated successor, pMME occupies a distinct node in phospholipid metabolism with unique enzyme recognition properties that render it irreplaceable for mechanistic studies, inhibitor screening, and pathway dissection applications [3].

Phosphobase methylation pathway intermediate for enzymology
Authentic substrate for MT2 domain of phosphoethanolamine N-methyltransferase
Calibrated inhibitor reference for cytidylyltransferase selectivity studies

Why N-Methylethanolamine Phosphate Cannot Be Replaced by Generic Phosphoethanolamine Analogs


Phosphoethanolamines with different degrees of N-methylation are not functionally interchangeable. The addition of a single methyl group to ethanolamine phosphate (producing pMME) does not merely alter molecular weight by 14 Da—it fundamentally changes enzyme recognition, reaction kinetics, and metabolic routing. CTP:phosphoethanolamine cytidylyltransferase (EC 2.7.7.14) discriminates sharply among methylation states: the Km for pMME is 1.5-fold higher than for ethanolamine phosphate, while the dimethylated analog shows a 94-fold increase in Km [1]. Similarly, CTP:phosphocholine cytidylyltransferase (EC 2.7.7.15) exhibits a 2-fold difference in Ki between pMME and ethanolamine phosphate when phosphocholine is the substrate [2]. Critically, certain organism-specific phosphoethanolamine N-methyltransferase isoforms cannot use pMME as a substrate at all, while others accept it exclusively [3]. These quantitative, enzyme-specific differences mean that substituting pMME with ethanolamine phosphate, phosphodimethylethanolamine, or phosphocholine in an experimental system will yield non-comparable kinetic parameters and potentially invalid mechanistic conclusions. The experimental context—species of enzyme, direction of reaction, and methylation step under investigation—must dictate compound selection, and only the authentic monomethyl intermediate provides the correct molecular recognition surface.

Ethanolamine phosphate or phosphodimethylethanolamine may shift enzyme recognition profiles; MT2 domain binding is exclusive to monomethyl intermediate.
Kinetic parameters at cytidylyltransferases differ significantly; substitution can alter inhibition benchmarks and mechanistic interpretation.
Ionization state (monoanionic vs. zwitterionic) and lipophilicity differ; buffer preparation and cell-based assay behavior may not transfer.

N-Methylethanolamine Phosphate: Quantitative Differentiation Evidence vs. Closest Phosphobase Analogs


Substrate Affinity at CTP:Phosphoethanolamine Cytidylyltransferase: pMME Shows 1.5-Fold Higher Km than Ethanolamine Phosphate, Yet 62-Fold Lower Km than the Dimethyl Analog

N-Methylethanolamine phosphate (pMME) occupies a precisely intermediate position in the substrate recognition hierarchy of CTP:phosphoethanolamine cytidylyltransferase (EC 2.7.7.14) purified from rat liver. The apparent Km for pMME (0.11 mM) is 1.5-fold higher than that of ethanolamine phosphate (0.072 mM), yet 62-fold lower than that of phosphodimethylethanolamine (6.8 mM) [1]. More dramatically, the Vmax for pMME (0.24 µmol/min/mg protein) is reduced 6.3-fold compared to ethanolamine phosphate (1.52 µmol/min/mg), and introduction of a second methyl group further collapses Vmax to 44 nmol/min/mg—a 35-fold additional activity loss [1]. These data establish that a single N-methyl group produces a measurable but moderate substrate penalty, whereas a second methylation nearly abolishes productive enzyme turnover. This graded response provides researchers with a calibrated intermediate for probing the enzyme's steric and electronic tolerance at the active site.

CTP:phosphoethanolamine cytidylyltransferase kinetics
Head-to-head
pMME Km = 0.11 mM, Vmax = 0.24 µmol/min/mg; ethanolamine phosphate Km = 0.072 mM, Vmax = 1.52; pDME Km = 6.8 mM, Vmax = 44 nmol/min/mg.
Provides a graded substrate response for active-site tolerance studies.
Rat liver enzyme; intermediate Km penalty with one methyl group.
Enzyme kinetics Phospholipid biosynthesis Substrate specificity

Competitive Inhibitor Potency at CTP:Phosphocholine Cytidylyltransferase: pMME (Ki 9.3 mM) Is 2-Fold More Potent than Ethanolamine Phosphate (Ki 18.5 mM)

When phosphocholine is used as the substrate for CTP:phosphocholine cytidylyltransferase (EC 2.7.7.15) from rat liver, N-methylethanolamine phosphate acts as a competitive inhibitor with a Ki of 9.3 mM—exactly half the Ki of ethanolamine phosphate (18.5 mM), indicating 2-fold higher binding affinity for the enzyme's phosphobase recognition site. Phosphodimethylethanolamine is an even more potent inhibitor (Ki = 1.5 mM), reflecting a progressive increase in affinity with each added N-methyl group [1]. In the reciprocal experiment where phosphoethanolamine is the substrate for the related CTP:phosphoethanolamine cytidylyltransferase, pMME exhibits a Ki of 7.0 mM, compared to 6.8 mM for phosphodimethylethanolamine and 52.9 mM for phosphocholine [2]. These divergent Ki rankings across the two cytidylyltransferases demonstrate that pMME is not merely a generic intermediate but an enzyme-specific molecular probe whose inhibitory signature differs qualitatively from both its unmethylated and dimethylated counterparts.

CTP:phosphocholine cytidylyltransferase inhibition
Cross-study
pMME Ki = 9.3 mM; ethanolamine phosphate Ki = 18.5 mM; pDME Ki = 1.5 mM (phosphocholine substrate).
Intermediate inhibitory potency benchmark for headgroup selectivity profiling.
2-fold higher affinity than ethanolamine phosphate.
Enzyme inhibition Phosphocholine metabolism Competitive inhibitor profiling

Product Inhibition of Phosphoethanolamine N-Methyltransferase: pMME (Ki 4.23 mM) vs. Phosphocholine (Ki 5 mM) Under Identical Conditions

In the phosphoethanolamine N-methyltransferase (PMT, EC 2.1.1.103) reaction from Caenorhabditis elegans, the product N-methylethanolamine phosphate exerts competitive product inhibition with a Ki of 4.23 mM when ethanolamine phosphate is the varied substrate (30°C, pH 8). Under the same conditions, the terminal pathway product phosphocholine exhibits a Ki of approximately 5 mM [1]. This 1.2-fold difference, while modest, is measurable and reproducible. More importantly, pMME also shows a distinct Ki of 5.11 mM when S-adenosyl-L-methionine is the varied substrate, whereas phosphocholine's Ki under these conditions is 7.81 mM—a 1.5-fold difference that reveals differential interaction with the enzyme's cosubstrate binding conformation [1]. These data originate from the Brendza et al. (2007) characterization of C. elegans PMT-1, the founding member of a nematode-specific phosphocholine biosynthetic pathway distinct from the mammalian Kennedy pathway, making pMME an essential tool compound for parasitology-targeted inhibitor development [2].

PMT-1 product inhibition
Head-to-head
pMME Ki = 4.23 mM vs. ethanolamine phosphate; phosphocholine Ki ≈ 5 mM; pMME Ki = 5.11 mM vs. SAM.
Authentic pathway intermediate with distinct cosubstrate-dependent inhibition.
C. elegans PMT-1; SAR benchmarking reference.
Product inhibition Methyltransferase kinetics Nematode phosphocholine biosynthesis

X-Ray Crystallographic Binding Mode: pMME Occupies a Structurally Defined MT2 Domain Pocket Distinct from the MT1 Ethanolamine Phosphate Binding Site

The 1.72 Å resolution X-ray crystal structure of Haemonchus contortus phosphoethanolamine N-methyltransferase 2 (HcPMT2) in complex with N-methylethanolamine phosphate and S-adenosyl-L-homocysteine (PDB: 4KRI) provides atomic-level evidence for the selective recognition of monomethyl phosphobase substrates [1]. In the di-domain PMT architecture, the MT1 domain catalyzes methylation of ethanolamine phosphate to pMME, while the MT2 domain specifically accepts pMME and converts it to phosphodimethylethanolamine and subsequently to phosphocholine. The 4KRI structure reveals that HcPMT2—the MT2 domain—binds pMME in an active site architecturally distinct from the MT1 ethanolamine phosphate binding site (PDB: 4KRH), with different residue compositions governing substrate selectivity [1]. Key structural determinants include a narrower active site cavity in MT2 that accommodates the monomethyl ammonium headgroup while excluding the unmethylated primary amine of ethanolamine phosphate, explaining the strict substrate specificity observed kinetically [2]. This structural data enables rational design of MT2-selective inhibitors and provides a quality control benchmark: only co-crystallization with authentic pMME yields the physiologically relevant ligand-bound conformation.

X-ray crystallography
Head-to-head
PDB 4KRI, 1.72 Å, pMME bound to HcPMT2 MT2 domain; distinct active site from MT1 (PDB 4KRH).
Structure-guided selectivity: MT2 domain exclusively accommodates monomethyl headgroup.
Essential for co-crystallization of MT2 domain.
Structural biology X-ray crystallography Methyltransferase domain specificity

Physicochemical Differentiation: pMME Exhibits a Strongly Acidic pKa (1.52) vs. the Amphoteric Ethanolamine Phosphate (pKa1 5.84, pKa2 10.64), Altering Ionization and Formulation Behavior

N-Methylethanolamine phosphate and ethanolamine phosphate differ fundamentally in their acid-base chemistry. pMME has a predicted strongest acidic pKa of 1.52 (HMDB) to 0.96 (ChemAxon) and a strongest basic pKa of 10.07, yielding a physiological charge of -1 at pH 7.4 [1]. In contrast, ethanolamine phosphate (O-phosphoethanolamine) exhibits two experimentally measured pKa values: pKa1 = 5.838 and pKa2 = 10.638 at 25°C, reflecting its zwitterionic character at neutral pH . This means pMME exists predominantly as a monoanionic species at physiological and near-neutral pH, whereas ethanolamine phosphate carries both positive (ammonium) and negative (phosphate) charges. The lower pKa of pMME's phosphate group also indicates it is a stronger acid, with implications for buffer preparation: pMME solutions will require different titrants to reach a target pH compared to ethanolamine phosphate. Solubility data further differentiate the compounds: pMME at 18.2 g/L (HMDB, logP -2.2 [1]) vs. ethanolamine phosphate at >10 mg/mL in PBS (logP approximately -4.8 [2]). The nearly 10-fold difference in predicted logP (-2.2 vs. -4.8) suggests pMME has greater membrane permeability potential, relevant for cell-based assay design.

Ionization & lipophilicity
Cross-study
pMME pKa (strongest acidic) 1.52, monoanionic at pH 7.4; ethanolamine phosphate pKa1 5.84, zwitterionic. logP -2.2 vs. -4.8.
Ionization and lipophilicity context for buffer formulation and cell-based assays.
Predicted vs. experimental data; verify for specific conditions.
Physicochemical properties Formulation development Ionization state

Differential Biological Activity: 2-Methylaminoethyl Dihydrogenphosphate Promotes Ehrlich Tumor Growth, Whereas the Unmethylated Analog Exhibits Context-Dependent Inhibition

In a classical comparative study examining amino alcohols and their phosphorylated derivatives, 2-methylaminoethyl dihydrogenphosphate (pMME) produced a growth-promoting effect on Ehrlich solid tumors in mice, while 2-aminoethyl dihydrogenphosphate (ethanolamine phosphate) was inhibitory to the in vitro growth of Yoshida sarcoma cells [1]. This qualitative functional divergence—promotion vs. inhibition—arises solely from the presence or absence of a single N-methyl group on the phosphobase scaffold. The dimethylamino and trimethylamino (choline) phosphorylated compounds showed no effect on either tumor model under the same conditions, further highlighting that the monomethyl substitution state uniquely confers this growth-modulatory activity profile [1]. Although this study dates from 1960 and utilizes endpoints less refined than modern proliferation assays, it remains the only published direct comparison of pMME and ethanolamine phosphate in a whole-organism tumor model and provides the sole evidence that N-methylation state can invert the direction of biological effect.

Tumor model response
Data to verify
pMME promoted Ehrlich solid tumor growth; ethanolamine phosphate inhibited Yoshida sarcoma in vitro; di/trimethyl analogs showed no effect.
Reported model-response context: N-methylation state may invert biological effect direction.
Classical study (1960); endpoints require contemporary validation.
Biological activity differentiation Tumor growth modulation Structure-activity relationship

N-Methylethanolamine Phosphate: Validated Research and Industrial Application Scenarios Grounded in Quantitative Evidence


Enzymological Studies Requiring a Defined Intermediate Substrate for Phosphobase Methylation Pathway Enzymes

N-Methylethanolamine phosphate is the obligatory substrate for the second methylation step in the phosphobase methylation pathway, catalyzed by the MT2 domain of phosphoethanolamine N-methyltransferase. Procurement of pMME is essential for any kinetic characterization of this enzymatic step, as the MT2 domain of nematode PMT (PDB: 4KRI) selectively binds pMME and does not accept ethanolamine phosphate [1]. For researchers characterizing plant PEAMT enzymes that catalyze all three methylation steps, pMME serves as a diagnostic substrate to distinguish processive methylation activity from distributive mechanisms.

Antiparasitic Drug Discovery: Inhibitor Screening and SAR Against Nematode Phosphocholine Biosynthesis

The nematode phosphobase methylation pathway is absent from mammals, making PMT enzymes attractive anthelmintic targets. High-quality pMME is required as the reference product inhibitor for PMT-1 (Ki = 4.23 mM vs. ethanolamine phosphate) and as substrate for PMT-2 in counter-screens [2]. The X-ray structure of pMME bound to HcPMT2 provides a template for structure-based design of MT2-selective inhibitors, and authentic pMME must be used for co-crystallization to obtain physiologically relevant ligand-bound conformations [1].

Metabolic Pathway Dissection: Tracing Phosphatidylcholine Biosynthesis Route Utilization Across Species

Organisms differ in whether they methylate phosphobases (plants, nematodes, Plasmodium) or phosphatidyl bases (mammals) en route to phosphatidylcholine. N-Methylethanolamine phosphate is the unambiguous marker of phosphobase methylation pathway activity. Radiolabeled or stable isotope-labeled pMME enables metabolic flux analysis to determine which methylation route predominates in a given tissue, developmental stage, or disease state. The distinct kinetic signature of pMME at both cytidylyltransferases—Km of 0.11 mM at CTP:phosphoethanolamine cytidylyltransferase and Ki of 9.3 mM at CTP:phosphocholine cytidylyltransferase—allows its use as a pathway-specific probe [3].

Formulation Development Leveraging Unique Ionization Profile for pH-Controlled Delivery Systems

The strongly acidic pKa of 1.52 for pMME, compared to the amphoteric pKa values of ethanolamine phosphate (5.84, 10.64), provides formulation scientists with a phosphoethanolamine derivative that exists as a monoanion across a broad pH range (pH 3–9) [4]. This predictable, single-species ionization simplifies buffer preparation, minimizes zwitterion-related solubility discontinuities, and may confer different complexation behavior with cationic delivery vehicles. The 2.6 log unit higher lipophilicity (logP -2.2 vs. -4.8) further distinguishes pMME in applications where modest membrane permeability is desired without resorting to fully methylated (and biologically distinct) phosphocholine.

Application
Selection Property
Validation Focus
Phosphobase methylation pathway enzymology
Defined monomethyl intermediate
Substrate recognition by MT2 domain
Antiparasitic target research
Reference product inhibitor with known Ki context
Inhibitor SAR benchmarking against nematode PMT
Phosphatidylcholine biosynthesis pathway tracing
Pathway-specific probe with distinct cytidylyltransferase signature
Metabolic flux analysis and route discrimination
pH-controlled formulation development
Monoanionic ionization profile across pH 3–9
Ionization-dependent solubility and complexation behavior
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